molecular formula C13H10FN3O3 B5732077 N-(4-fluoro-3-nitrophenyl)-N'-phenylurea

N-(4-fluoro-3-nitrophenyl)-N'-phenylurea

Cat. No. B5732077
M. Wt: 275.23 g/mol
InChI Key: TYXHXDUVLPEMCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluoro-3-nitrophenyl)-N'-phenylurea (FNU) is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which plays a critical role in many cellular processes, including glycogen metabolism, protein synthesis, and cell differentiation. FNU has been shown to have potential therapeutic applications in a variety of diseases, including Alzheimer's disease, diabetes, and cancer.

Mechanism of Action

N-(4-fluoro-3-nitrophenyl)-N'-phenylurea inhibits GSK-3 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to downstream effects on cellular processes. GSK-3 has been implicated in a variety of diseases, and inhibition of the enzyme has been shown to have therapeutic effects.
Biochemical and Physiological Effects
N-(4-fluoro-3-nitrophenyl)-N'-phenylurea has been shown to have a variety of biochemical and physiological effects. It has been shown to improve insulin sensitivity and glucose uptake in diabetes, reduce the formation of amyloid plaques in Alzheimer's disease, and inhibit tumor growth and induce apoptosis in cancer cells. N-(4-fluoro-3-nitrophenyl)-N'-phenylurea has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-fluoro-3-nitrophenyl)-N'-phenylurea in lab experiments is its potency and specificity for GSK-3 inhibition. This allows for precise control of the enzyme's activity and downstream effects on cellular processes. However, one limitation of using N-(4-fluoro-3-nitrophenyl)-N'-phenylurea is its potential toxicity and off-target effects. Careful dosing and monitoring of cells or animals is necessary to ensure that the compound is being used safely and effectively.

Future Directions

There are many potential future directions for research on N-(4-fluoro-3-nitrophenyl)-N'-phenylurea. One area of interest is its potential use in combination with other drugs or therapies to enhance its therapeutic effects. Another area of interest is the development of more potent and selective inhibitors of GSK-3. Additionally, further research is needed to better understand the mechanisms by which N-(4-fluoro-3-nitrophenyl)-N'-phenylurea exerts its effects on cellular processes and to identify additional therapeutic applications for the compound.

Scientific Research Applications

N-(4-fluoro-3-nitrophenyl)-N'-phenylurea has been extensively studied in scientific research due to its ability to inhibit GSK-3. It has been shown to have potential therapeutic applications in a variety of diseases, including Alzheimer's disease, diabetes, and cancer. In Alzheimer's disease, N-(4-fluoro-3-nitrophenyl)-N'-phenylurea has been shown to reduce the formation of amyloid plaques, which are a hallmark of the disease. In diabetes, N-(4-fluoro-3-nitrophenyl)-N'-phenylurea has been shown to improve insulin sensitivity and glucose uptake. In cancer, N-(4-fluoro-3-nitrophenyl)-N'-phenylurea has been shown to inhibit tumor growth and induce apoptosis in cancer cells.

properties

IUPAC Name

1-(4-fluoro-3-nitrophenyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O3/c14-11-7-6-10(8-12(11)17(19)20)16-13(18)15-9-4-2-1-3-5-9/h1-8H,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXHXDUVLPEMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluoro-3-nitrophenyl)-3-phenylurea

Synthesis routes and methods

Procedure details

Phenylisocyanate (12.0 g, 0.1 mol) was added to 4-fluoro-3-nitroaniline (15.6 g, 0.1 mol) in ethyl acetate (400 mL) at room temperature. The reaction mixture was stirred overnight, then the volume was reduced to approximately 200 mL and the resulting suspension filtered to afford the product (14.3 g); m.p. 200-202° C. Concentration of the filtrate followed by filtration afforded an additional crop of product (5.4 g).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

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